molecular formula C15H25N7 B6755487 N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine

Cat. No.: B6755487
M. Wt: 303.41 g/mol
InChI Key: SGYHVTYNROHVMO-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a triazole moiety

Properties

IUPAC Name

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7/c1-19(12-15-16-13-18-20(15)2)14-4-8-21(9-5-14)10-11-22-7-3-6-17-22/h3,6-7,13-14H,4-5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYHVTYNROHVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN(C)C2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole and triazole groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, hydrazines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, hydrazines, and various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine: shares structural similarities with other triazole and pyrazole derivatives.

    Triazole derivatives: Known for their antifungal and antimicrobial properties.

    Pyrazole derivatives: Investigated for their anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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